An In-Depth Technical Guide to Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Although not widely cataloged, its structural motifs—a pyrazole-4-carboxylate core N-substituted with a formylpyridine moiety—suggest a rich potential for biological activity. This document details the compound's physicochemical properties, proposes a detailed, field-proven synthetic protocol, and explores its potential applications based on the known pharmacology of related structures. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel heterocyclic compounds as potential therapeutic agents.
Introduction: The Scientific Rationale
The fusion of pyrazole and pyridine rings into a single molecular entity has been a highly successful strategy in the development of novel therapeutic agents. Pyrazole derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The pyridine ring, a common feature in many FDA-approved drugs, enhances the pharmacokinetic properties of a molecule and provides a key interaction point with biological targets.[4][5] The incorporation of a formyl group introduces a versatile chemical handle for further synthetic modifications and can also participate in crucial hydrogen bonding interactions within a biological target.
This guide focuses on the specific, yet underexplored, molecule: ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate . We will deconstruct this molecule to understand its constituent parts and, from there, build a comprehensive profile that includes its synthesis and potential utility.
Physicochemical Properties
A foundational understanding of a molecule's physical and chemical characteristics is paramount for its synthesis, purification, and formulation.
Molecular Structure and Weight
The molecular structure of ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate is deduced from its IUPAC name. The molecular formula is C12H11N3O3 .
The molecular weight is calculated as follows:
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(12 x 12.011) + (11 x 1.008) + (3 x 14.007) + (3 x 15.999) = 245.23 g/mol .[6]
Table 1: Calculated Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C12H11N3O3 | Calculated |
| Molecular Weight | 245.23 g/mol | [6] |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 5 | Calculated |
| Rotatable Bonds | 4 | Calculated |
| Topological Polar Surface Area | 81.9 Ų | Calculated |
Predicted Spectroscopic Data
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¹H NMR: Expect signals for the ethyl group (a triplet and a quartet), distinct aromatic protons on both the pyrazole and pyridine rings, and a singlet for the aldehydic proton in the downfield region (around 9-10 ppm).
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¹³C NMR: Signals corresponding to the ethyl ester, the pyrazole and pyridine ring carbons, and a characteristic signal for the formyl carbon (around 180-190 ppm) are anticipated.
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IR Spectroscopy: Key stretches would include those for the C=O of the ester and aldehyde, C=N of the aromatic rings, and C-H bonds.
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Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 245.23.
Synthesis Protocol: A Self-Validating System
The synthesis of ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate can be approached through a robust and well-established multi-step sequence. The overall strategy involves the preparation of a key intermediate, 2-hydrazinyl-5-formylpyridine, followed by its condensation with a suitable C3 synthon to construct the pyrazole ring. This approach is based on the classic Knorr pyrazole synthesis and similar well-documented procedures for N-aryl pyrazoles.[7]
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the title compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Hydrazinyl-5-formylpyridine
This intermediate is not commercially available and needs to be synthesized. A plausible route is the nucleophilic aromatic substitution of a suitable precursor like 2-chloro-5-formylpyridine with hydrazine hydrate.
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Materials:
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2-Chloro-5-formylpyridine
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Hydrazine hydrate (80-100%)
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Ethanol or n-Propanol
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-
Procedure:
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To a solution of 2-chloro-5-formylpyridine (1 equivalent) in ethanol (10 volumes), add hydrazine hydrate (5-10 equivalents) dropwise at room temperature. The large excess of hydrazine hydrate is often necessary to drive the reaction to completion and minimize the formation of dimeric byproducts.[8][9]
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Heat the reaction mixture to reflux (approximately 80-100°C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to 48 hours.[9]
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Add water to the residue and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-hydrazinyl-5-formylpyridine.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
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Step 2: Synthesis of Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate
This step involves the condensation of the synthesized hydrazine intermediate with a C3 synthon to form the pyrazole ring. Diethyl 2-(ethoxymethylene)malonate is a common and effective reagent for this transformation.[10]
-
Materials:
-
2-Hydrazinyl-5-formylpyridine (from Step 1)
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Diethyl 2-(ethoxymethylene)malonate
-
Ethanol or acetic acid
-
-
Procedure:
-
Dissolve 2-hydrazinyl-5-formylpyridine (1 equivalent) in ethanol or acetic acid in a round-bottom flask.
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Add diethyl 2-(ethoxymethylene)malonate (1-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within a few hours.
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Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
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If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to obtain the final product.
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Potential Applications in Drug Discovery and Medicinal Chemistry
The structural features of ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate suggest several potential applications in drug discovery, primarily driven by the established biological activities of its core components.
As a Scaffold for Kinase Inhibitors
The N-pyridylpyrazole scaffold is a privileged structure in the design of kinase inhibitors for cancer therapy. The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP. The pyrazole ring and its substituents can be tailored to achieve selectivity for specific kinases. The formyl group on the pyridine ring could either be involved in additional interactions with the target protein or serve as a synthetic handle for further library development.
In the Development of Anti-inflammatory Agents
Many pyrazole-containing compounds exhibit potent anti-inflammatory activity, most notably through the inhibition of cyclooxygenase (COX) enzymes.[1] The specific substitution pattern of the title compound could be explored for the development of novel anti-inflammatory drugs with potentially improved selectivity and safety profiles.
As a Precursor for Novel Agrochemicals
N-pyridylpyrazole derivatives have been successfully developed as commercial insecticides.[11] The unique substitution of the title compound makes it a candidate for derivatization and screening for potential pesticidal or fungicidal activity.
Versatile Intermediate for Further Chemical Synthesis
The presence of both a formyl group and an ester functionality provides two distinct points for chemical modification. The aldehyde can undergo reactions such as reductive amination, Wittig reactions, and condensations, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This dual reactivity makes the title compound a valuable intermediate for the synthesis of a diverse library of more complex molecules for high-throughput screening.
Conclusion
Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate represents a promising, yet underexplored, molecular scaffold. This technical guide has provided a comprehensive theoretical framework for its synthesis and characterization, grounded in established chemical principles. The proposed synthetic route is robust and relies on well-understood reaction mechanisms, providing a clear path for its preparation in a laboratory setting. The analysis of its structural components suggests a high potential for this molecule and its derivatives to be of significant interest in the fields of medicinal chemistry and agrochemicals. It is our hope that this guide will stimulate further research into this and related heterocyclic systems, ultimately leading to the discovery of novel and effective chemical entities.
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